molecular formula C26H23NO6 B6502432 3,4-dimethoxy-N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide CAS No. 883961-43-1

3,4-dimethoxy-N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide

Cat. No.: B6502432
CAS No.: 883961-43-1
M. Wt: 445.5 g/mol
InChI Key: DIEDPEVFIMJXLQ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple methoxy groups and a chromen-2-yl moiety, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromen-2-yl intermediate, which is then coupled with the benzamide derivative. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and bases like triethylamine (TEA) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like nitric acid (HNO3) for nitration .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

3,4-dimethoxy-N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by the methoxy and chromen-2-yl groups, which can form hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethoxy-N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide is unique due to its combination of methoxy groups and the chromen-2-yl moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3,4-dimethoxy-N-[3-(4-methoxyphenyl)-8-methyl-4-oxochromen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-6-5-7-19-23(28)22(16-8-11-18(30-2)12-9-16)26(33-24(15)19)27-25(29)17-10-13-20(31-3)21(14-17)32-4/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEDPEVFIMJXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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